

An In-depth Technical Guide to the Chemical Structure and Properties of Azocine

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Compound of Interest

Compound Name: Azonine

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Disclaimer: The term "**Azonine**" is not a standard, widely recognized chemical name. This guide focuses on "Azocine," an eight-membered heterocyclic compound, which is likely the intended subject of inquiry.

Azocine and its derivatives represent a significant class of eight-membered nitrogen-containing heterocyclic compounds.^[1] While less common than their five- and six-membered counterparts, azocine-containing structures are found in a variety of natural products and synthetically developed molecules with diverse and potent biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the azocine core, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Azocine is a heterocyclic organic compound characterized by an unsaturated eight-membered ring containing seven carbon atoms and one nitrogen atom.^[3] Its molecular formula is C_7H_7N .^[3] The fully saturated analog is known as azocane.^[3] The IUPAC name for the fully unsaturated structure is Azacyclooctatetraene.^[4]

Saturated and partially saturated azocine rings are pivotal structural motifs in a range of bioactive molecules, including a class of opioid compounds.^[3] The physicochemical properties of azocine derivatives can vary significantly based on their substitution patterns.

Table 1: Physicochemical Properties of a Representative Azocine Derivative

Property	Value
Compound Name	o-chloro phenol derivative of azocine
Molecular Formula	C ₁₉ H ₁₇ N ₂ O ₂ Cl
Molecular Weight	340.5 g/mol
Melting Point	40°C
Boiling Point	137°C
Solubility	Soluble in Acetone, Ethanol, Methanol, and Water

Data sourced from a study on a specific o-chloro phenol derivative of azocine.[4]

Spectroscopic Characterization

The structural elucidation of azocine derivatives relies on a combination of modern spectroscopic techniques. These methods are essential for confirming the identity, purity, and detailed molecular structure of newly synthesized compounds.[5][6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.[5]
- Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule by detecting the vibrational frequencies of different bonds.[5]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]
- UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be useful for quantitative analysis.[7][8]
- X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous structural confirmation.[2]

Synthesis of the Azocine Ring System

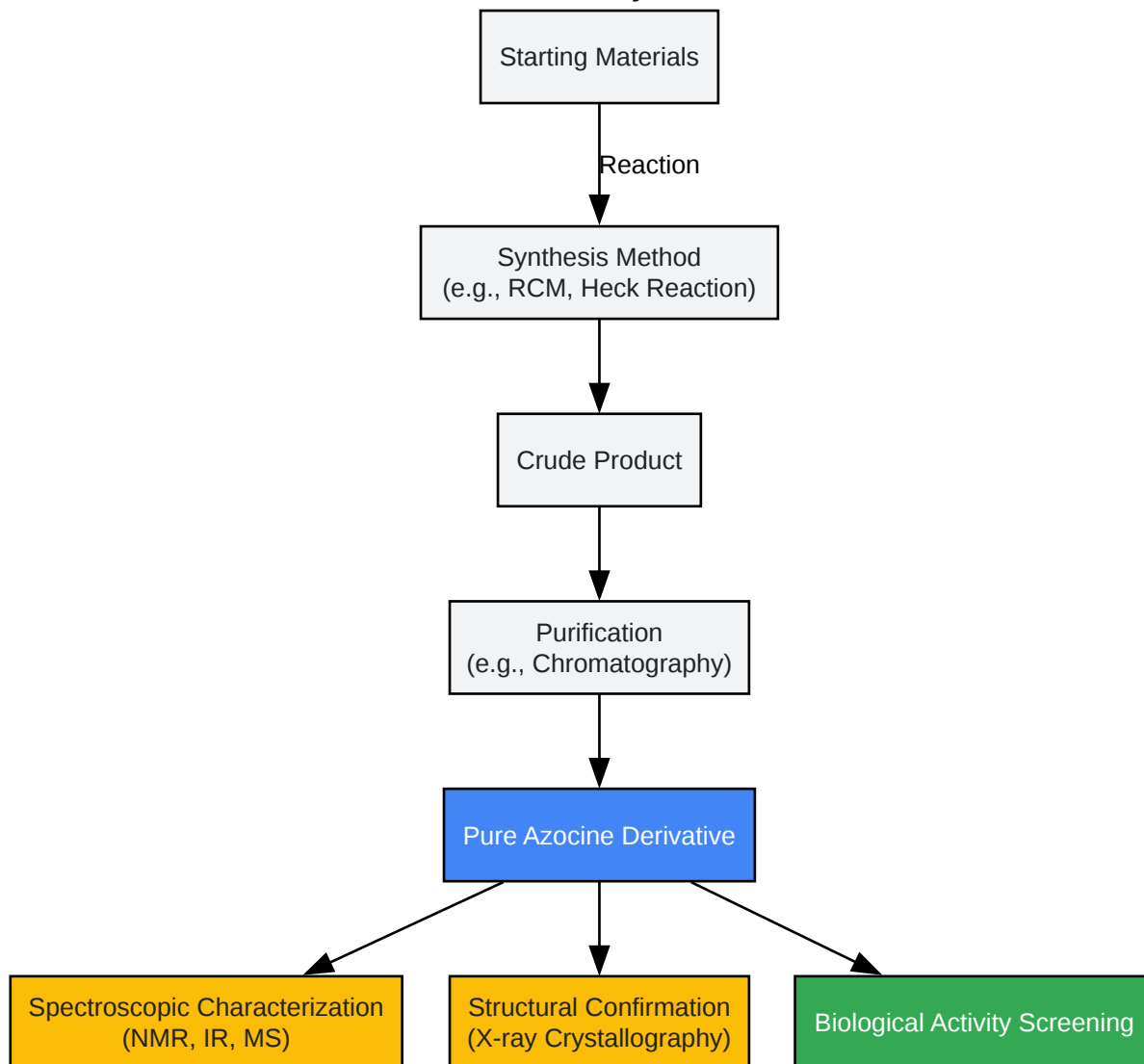
The synthesis of eight-membered rings like azocine can be challenging.[2] However, several synthetic strategies have been developed to construct the azocine core and its derivatives.

Key Synthetic Approaches:

- **Ring-Closing Metathesis (RCM):** A powerful method for forming cyclic compounds, including azocines, often utilizing Grubbs' catalysts.
- **Intramolecular Heck Reaction:** This palladium-catalyzed reaction is effective for constructing medium-sized rings and offers good functional group tolerance.
- **Ring-Expansion Reactions:** Methods such as the reaction of annulated tetrahydropyridines with activated alkynes can be used to expand a six-membered ring into an eight-membered azocine.
- **Multicomponent Reactions:** One-pot reactions involving three or more starting materials can efficiently generate complex azocine structures.[5]
- **Cycloaddition Reactions:** These reactions can be employed to build the azocine ring system through the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

Below is a generalized workflow for the synthesis and characterization of an azocine derivative.

Generalized Workflow for Azocine Synthesis and Characterization



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Caption: Generalized workflow for the synthesis and characterization of azocine derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. Below are representative methodologies cited in the literature for the synthesis and characterization of azocine compounds.

Protocol 1: Multicomponent Synthesis of a Fused Azocine Derivative[2]

- **Reactant Preparation:** A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole, thiobarbituric acid, and paraformaldehyde is prepared in an appropriate solvent such as ethanol.
- **Reaction Condition:** The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath for a specified duration (e.g., 3 hours).
- **Product Isolation:** The resulting product is isolated from the reaction mixture.
- **Purification:** The crude product is purified using standard techniques like recrystallization or column chromatography.
- **Characterization:** The final product's structure is confirmed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography.

Protocol 2: Characterization of a Novel Spirocyclic Compound with an Azocine Moiety[5]

- **Physicochemical Characterization:** The melting point and elemental analysis of the synthesized compound are determined.
- **Spectroscopic Analysis:**
 - **FT-IR:** The compound is analyzed to identify characteristic vibrational bands of its functional groups.
 - **¹H-NMR and ¹³C-NMR:** NMR spectra are recorded to elucidate the chemical structure and connectivity of the atoms.
 - **MS:** Mass spectrometry is performed to confirm the molecular weight.
- **Crystallographic Investigation:** Single-crystal X-ray diffraction is used to determine the precise molecular structure and intermolecular interactions.
- **Antioxidant Potential Evaluation:** The in vitro antioxidant capacity is assessed using standard assays such as the DPPH and ABTS methods.

Biological Activities and Therapeutic Potential

Azocine-containing alkaloids are found in natural sources such as fungi and marine sponges. [2] The azocine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of azocine and its saturated counterpart, azocane, have demonstrated a broad spectrum of biological activities.

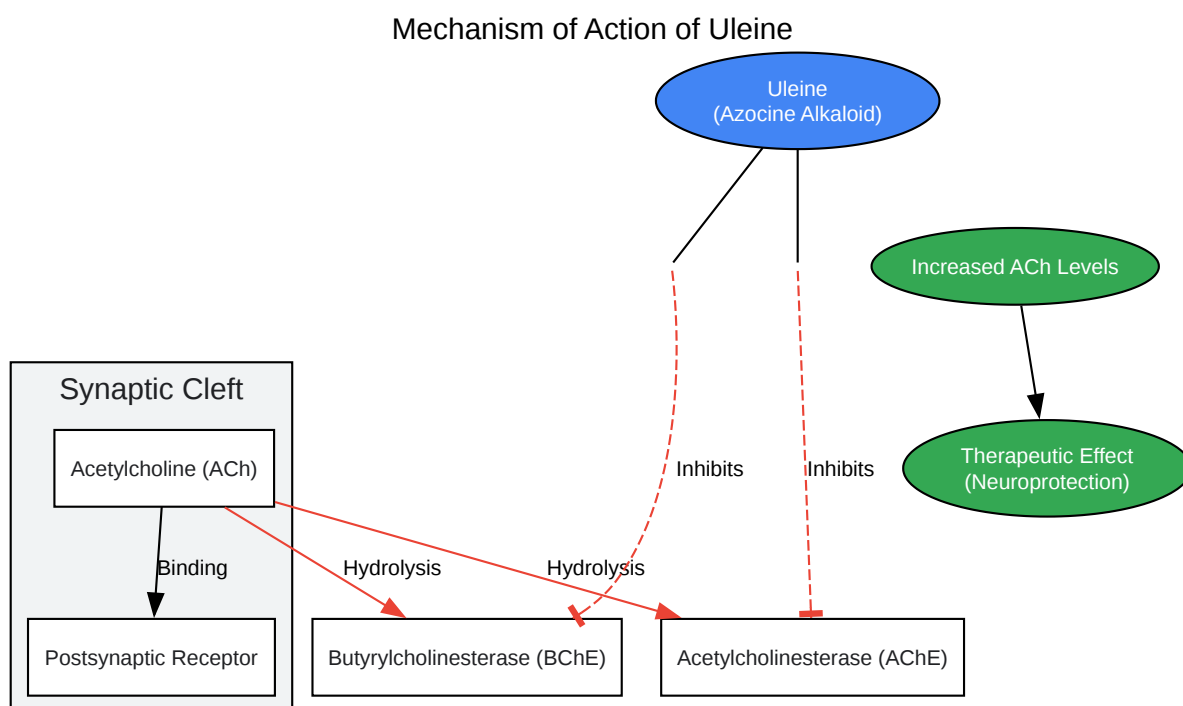
Table 2: Biological Activities of Azocine Derivatives

Biological Activity	Examples of Azocine Derivatives	Reference
Anticancer	Alstomarine B and C show cytotoxicity against human osteosarcoma tumor cells.	[2]
Neuroprotective	Uleine inhibits acetylcholinesterase, butyrylcholinesterase, and β -secretase.	[2]
Immunosuppressive	FR901483 exhibits strong immunosuppressive activity in vitro.	[2]
Antibacterial	Certain synthetic derivatives show efficacy against Gram-positive bacteria.	[5]
Antifungal	Azocine derivatives have been reported to possess antifungal properties.	[2]
Antimalarial	Some azocine compounds have shown antimalarial activity.	[2]
Antiviral	Antiviral properties have been observed in some azocine derivatives.	[2]
Anti-inflammatory	The azocine scaffold is associated with anti-inflammatory effects.	[2]

| Insecticidal | Certain azocine alkaloids act as insecticides. [\[2\]](#) |

Mechanism of Action: Inhibition of Cholinesterases by Uleine

The neuroprotective effects of the azocine alkaloid Uleine are attributed to its ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.



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Caption: Inhibition of cholinesterases by the azocine alkaloid Uleine.

Conclusion

The azocine ring system is a versatile scaffold that continues to be of great interest to medicinal and organic chemists. Its presence in a variety of biologically active natural products underscores its therapeutic potential. The development of novel synthetic methodologies for constructing the azocine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. Further exploration of the structure-activity

relationships of azocine derivatives will be crucial in harnessing their full therapeutic potential for a range of diseases.

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